Silane, trimethyl[4-(trifluoromethyl)phenyl]-
Overview
Description
Trimethyl[4-(trifluoromethyl)phenyl]silane is an organosilicon compound with the formula C₁₀H₁₃F₃Si . It is a colorless liquid and is used in organic chemistry for the introduction of the trifluoromethyl group .
Synthesis Analysis
The compound was first prepared in 1984 by Ingo Ruppert and further developed as a reagent by G. K. Surya Prakash . The reagent is prepared from trimethylsilyl chloride and bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor .Molecular Structure Analysis
The molecular weight of Trimethyl[4-(trifluoromethyl)phenyl]silane is 218.29 . The InChI code for this compound is 1S/C10H13F3Si/c1-14(2,3)9-6-4-8(5-7-9)10(11,12)13/h4-7H,1-3H3 .Chemical Reactions Analysis
In the presence of an anionic initiator (M + X −), the reagent reacts with aldehydes and ketones to give a trimethylsilyl ether, the net product of insertion of the carbonyl into the Si-CF₃ bond . Hydrolysis gives trifluoromethyl methanols . The reagent also converts esters to trifluoromethyl ketones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.291 g/mol . It is a colorless liquid with a density of 0.9626 g/cm³ at 20 °C . The boiling point is 54 to 55 °C .Scientific Research Applications
Radical-Based Reduction and Hydrosilylation
Tris(trimethylsilyl)silane is recognized for its efficacy as a radical-based reducing agent for organic halides, selenides, and isocyanides, and as a hydrosilylating agent for ketones and alkenes. This silane facilitates the formation of intermolecular carbon-carbon bonds via radicals, enabling the use of diverse organic substrates as alkyl radical precursors (Ballestri et al., 1991).
Synthesis of β-Trifluoromethylstyrenes
(E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane has been synthesized as a reagent for Hiyama cross-coupling reactions, enabling the production of β-trifluoromethylstyrene derivatives. This process demonstrates the utility of such silanes in creating electronically diverse aryl derivatives (Omote et al., 2012).
Polymerization and Material Synthesis
Tris(trimethylsilyl)silane also plays a strategic role in polymerization, particularly in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides. Its application underlines the mild conditions, excellent yields, and remarkable selectivity achievable in such processes (Chatgilialoglu & Lalevée, 2012).
Silicon-Based Protecting Groups and Silylation
The utility of triorganyl(2,4,6-trimethoxyphenyl)silanes in experiments reveals the selectivity of cleavage of the 2,4,6-trimethoxyphenyl group, enabling the synthesis of useful chlorosilanes and examining silylation potential under mild conditions. These findings emphasize their chemoselectivity and ease of handling (Popp et al., 2007).
Surface Modifications
Trimethoxy[4-(thiocyanatomethyl)phenyl]silane, a bifunctional molecule, has been synthesized for patterned surface modifications, showing the potential for creating thin layers on oxidized silicon surfaces. Its application demonstrates the versatility of silanes in material science, particularly in modifying surfaces with specific functionalities (Lex et al., 2008).
Mechanism of Action
Target of Action
Trimethyl[4-(trifluoromethyl)phenyl]silane, also known as (Trifluoromethyl)trimethylsilane, primarily targets electrophilic substrates . It is employed as a valuable reagent for trifluoromethylation of these substrates .
Mode of Action
The compound acts through a nucleophilic addition of the trifluoromethyl group to aldehydes and ketones . In the presence of a metal salt (M + X −), the reagent reacts with aldehydes and ketones to give a trimethylsilyl ether . This is the net product of insertion of the carbonyl into the Si-CF3 bond .
Biochemical Pathways
The compound affects the biochemical pathways involving aldehydes and ketones. It generates trifluoromethide with catalytic amounts of F- (TBAF or CsF) and reacts with carbonyl compounds to produce trifluoromethylated alcohols .
Pharmacokinetics
Its solubility in alcohol, thf, ether, dichloromethane, aromatic and aliphatic hydrocarbons suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the production of trifluoromethylated alcohols . The reagent also converts esters to trifluoromethyl ketones .
Action Environment
The compound is sensitive to moisture and is volatile . It should be stored at 2-8°C . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
trimethyl-[4-(trifluoromethyl)phenyl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3Si/c1-14(2,3)9-6-4-8(5-7-9)10(11,12)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFGJDFUBXVNJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450919 | |
Record name | Silane, trimethyl[4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
312-75-4 | |
Record name | Silane, trimethyl[4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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